molecular formula C24H18ClFN4O2 B12055833 2-(2-Chlorophenoxy)-N'-((3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)acetohydrazide CAS No. 477734-43-3

2-(2-Chlorophenoxy)-N'-((3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)acetohydrazide

Cat. No.: B12055833
CAS No.: 477734-43-3
M. Wt: 448.9 g/mol
InChI Key: CDAHKTZILWFLNI-MZJWZYIUSA-N
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Description

2-(2-Chlorophenoxy)-N’-((3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)acetohydrazide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of chlorophenoxy and fluorophenyl groups, which contribute to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chlorophenoxy)-N’-((3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)acetohydrazide typically involves multiple steps, starting from readily available precursors. The general synthetic route includes the following steps:

    Formation of the hydrazide: The initial step involves the reaction of 2-chlorophenoxyacetic acid with hydrazine hydrate to form 2-(2-chlorophenoxy)acetohydrazide.

    Condensation reaction: The hydrazide is then reacted with 3-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde under reflux conditions in the presence of a suitable solvent, such as ethanol, to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chlorophenoxy)-N’-((3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

2-(2-Chlorophenoxy)-N’-((3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)acetohydrazide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-Chlorophenoxy)-N’-((3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-[[2-(2-chlorophenoxy)acetyl]amino]-4-(4-fluorophenyl)-5-methylthiophene-3-carboxylate
  • Methyl 2-{[(2-chlorophenoxy)acetyl]amino}-4-(4-fluorophenyl)-3-thiophenecarboxylate

Uniqueness

2-(2-Chlorophenoxy)-N’-((3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

CAS No.

477734-43-3

Molecular Formula

C24H18ClFN4O2

Molecular Weight

448.9 g/mol

IUPAC Name

2-(2-chlorophenoxy)-N-[(E)-[3-(4-fluorophenyl)-1-phenylpyrazol-4-yl]methylideneamino]acetamide

InChI

InChI=1S/C24H18ClFN4O2/c25-21-8-4-5-9-22(21)32-16-23(31)28-27-14-18-15-30(20-6-2-1-3-7-20)29-24(18)17-10-12-19(26)13-11-17/h1-15H,16H2,(H,28,31)/b27-14+

InChI Key

CDAHKTZILWFLNI-MZJWZYIUSA-N

Isomeric SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)F)/C=N/NC(=O)COC4=CC=CC=C4Cl

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)F)C=NNC(=O)COC4=CC=CC=C4Cl

Origin of Product

United States

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